molecular formula C38H81NO4S B057417 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) CAS No. 123312-54-9

1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1)

Cat. No. B057417
M. Wt: 648.1 g/mol
InChI Key: DYJCDOZDBMRUEB-UHFFFAOYSA-M
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Patent
US05308363

Procedure details

In a 1 liter 3-necked round bottomed flask equipped with a mechanical stirrer and reflux condenser were suspended 60 grams (90.8 millimoles) of distearyl dimethyl ammonium methylsulfate in a mixture of 168.75 grams of isopropanol and 56.25 grams of deionized water. 9.57 grams of 95 percent sulfuric acid (90.8 millimoles) were then added and the reaction mixture was heated at gentle reflux, at about 820° C., for 4 hours. The resulting clear, orange-yellow solution was then cooled slowly. After about one hour, at about 30° C., crystals started to appear, followed by a massive crystallization with a noticeable exotherm of over 4° C. and the formation of white viscous slurry The crystallization was continued overnight, about 18 hours, under agitation at about 20° to 25° C. The slurry was filtered under vacuum on an 11 centimeter Whatman #4 filter paper with a Buchner funnel. The filtration time recorded was 2 minutes. The excellent filtration rate reflects the excellent crystallization characteristics of the product. A white filter cake was obtained, while a yellowish filtrate was removed. The filter cake was reslurried in 225 grams of a 75/25 mixture of isopropanol and water to remove residual acidity. The mixture of isopropanol and water was used to avoid the formation of gel experienced when water only is used to wash the highly acidic wet cake. A white slurry was obtained, which again required only 2 minutes to filter. Two more reslurry washings were accomplished as described above with filtration times of about 2 minutes each. A final reslurry wash with 200 grams of acetone was accomplished after which the product was recovered by filtration and dried overnight in vacuum at about 50° C. 42.7 grams (72.7 percent yield) of distearyl dimethyl ammonium bisulfate (IR fingerprint) were recovered. Analyticals- melting point (DSC) 94.50° C., H2O content 0.04 percent, bisulfate content (by titration) 15.24 percent.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
9.57 g
Type
reactant
Reaction Step Two
Quantity
168.75 g
Type
solvent
Reaction Step Three
Name
Quantity
56.25 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][S:3]([O-:6])(=[O:5])=[O:4].[CH2:7]([N+:25]([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45])([CH3:27])[CH3:26])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].S(=O)(=O)(O)O>C(O)(C)C.O>[S:3](=[O:4])(=[O:2])([OH:6])[O-:5].[CH2:28]([N+:25]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])([CH3:27])[CH3:26])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
COS(=O)(=O)[O-].C(CCCCCCCCCCCCCCCCC)[N+](C)(C)CCCCCCCCCCCCCCCCCC
Step Two
Name
Quantity
9.57 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
168.75 g
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
56.25 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
820 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 liter 3-necked round bottomed flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The resulting clear, orange-yellow solution was then cooled slowly
CUSTOM
Type
CUSTOM
Details
at about 30° C.
CUSTOM
Type
CUSTOM
Details
followed by a massive crystallization with a noticeable exotherm of over 4° C.
CUSTOM
Type
CUSTOM
Details
the formation of white viscous slurry The crystallization
WAIT
Type
WAIT
Details
was continued overnight, about 18 hours, under agitation at about 20° to 25° C
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered under vacuum on an 11 centimeter Whatman #4
FILTRATION
Type
FILTRATION
Details
filter paper with a Buchner funnel
WAIT
Type
WAIT
Details
The filtration time recorded was 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
the excellent crystallization characteristics of the product
CUSTOM
Type
CUSTOM
Details
A white filter cake was obtained, while a yellowish filtrate
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
The filter cake was reslurried in 225 grams of a 75/25 mixture of isopropanol and water
CUSTOM
Type
CUSTOM
Details
to remove residual acidity
ADDITION
Type
ADDITION
Details
The mixture of isopropanol and water
WASH
Type
WASH
Details
to wash the highly acidic wet cake
CUSTOM
Type
CUSTOM
Details
A white slurry was obtained
WAIT
Type
WAIT
Details
which again required only 2 minutes
Duration
2 min
FILTRATION
Type
FILTRATION
Details
to filter
FILTRATION
Type
FILTRATION
Details
as described above with filtration times of about 2 minutes each
Duration
2 min
WASH
Type
WASH
Details
A final reslurry wash with 200 grams of acetone
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried overnight in vacuum at about 50° C
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S([O-])(O)(=O)=O.C(CCCCCCCCCCCCCCCCC)[N+](C)(C)CCCCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 42.7 g
YIELD: PERCENTYIELD 72.7%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.